4-(2-Chloroethoxy)benzaldehyde CAS number and properties
4-(2-Chloroethoxy)benzaldehyde CAS number and properties
An In-depth Technical Guide to 4-(2-Chloroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)benzaldehyde (CAS No: 54373-15-8), a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical research. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and key applications, with a particular focus on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
4-(2-Chloroethoxy)benzaldehyde is an aromatic aldehyde featuring a chloroethoxy group at the para position. This substitution pattern provides two distinct reactive sites: the aldehyde for transformations such as reductive amination or condensation reactions, and the chloroalkyl group for nucleophilic substitution.[1] Its physical state at room temperature is typically an off-white to light yellow solid.[2]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 54373-15-8 | [3][4] |
| Molecular Formula | C₉H₉ClO₂ | [3][4] |
| Molecular Weight | 184.62 g/mol | |
| IUPAC Name | 4-(2-chloroethoxy)benzaldehyde | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 25-30 °C | [2] |
| Boiling Point | 138-142 °C (at 2 Torr) | [2] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) and poorly soluble in water. | [5][6] |
Spectroscopic Data
The structural features of 4-(2-Chloroethoxy)benzaldehyde can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.
Table 2: Spectroscopic Data Summary
| Technique | Characteristic Signals / Peaks |
| ¹H NMR | (Predicted, based on similar structures[7])- Aldehyde proton (s, 1H): ~9.9 ppm- Aromatic protons (m, 4H): Two doublets between ~7.0-7.9 ppm- Methylene protons (-OCH₂-): Triplet at ~4.3 ppm- Methylene protons (-CH₂Cl): Triplet at ~3.9 ppm |
| ¹³C NMR | (Predicted)- Carbonyl carbon: ~191 ppm- Aromatic carbons: ~164, 132, 130, 115 ppm- Methylene carbon (-OCH₂-): ~68 ppm- Methylene carbon (-CH₂Cl): ~41 ppm |
| IR Spectroscopy | - Strong C=O stretch (aromatic aldehyde): ~1705 cm⁻¹[1]- C-O-C (ether) stretch: ~1250-1000 cm⁻¹- Aromatic C=C stretches: ~1600, 1500 cm⁻¹- C-Cl stretch: ~800-600 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z 184[8]- Isotopic peak (M+2) at m/z 186 (approx. 1/3 intensity of M⁺) due to ³⁷Cl isotope.- Key Fragments: Loss of CHO, loss of Cl, cleavage of the chloroethoxy side chain. |
Synthesis
The most common and direct route to synthesize 4-(2-Chloroethoxy)benzaldehyde is via the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and an appropriate 2-chloroethylating agent.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Reaction Scheme: 4-Hydroxybenzaldehyde + 1-Bromo-2-chloroethane → 4-(2-Chloroethoxy)benzaldehyde
Materials:
-
4-hydroxybenzaldehyde
-
1-bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF to create a ~0.5 M solution.
-
Add 1-bromo-2-chloroethane (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 4-(2-Chloroethoxy)benzaldehyde.
References
- 1. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 2. 4-(2-CHLOROETHOXY)BENZALDEHYDE | 54373-15-8 [m.chemicalbook.com]
- 3. 4-(2-Chloroethoxy)benzaldehyde | C9H9ClO2 | CID 143156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 8. Buy 4-(2-Chloroethoxy)benzaldehyde | 54373-15-8 [smolecule.com]
